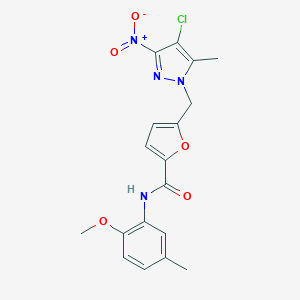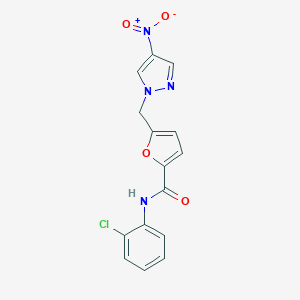![molecular formula C13H13Cl2N3O B213874 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B213874.png)
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide, also known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes.
作用機序
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 works by inhibiting the activity of PARP, which is an enzyme involved in DNA repair processes. PARP inhibitors, such as 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777, prevent the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action is particularly effective in cancer cells, which have a high rate of DNA damage and rely on PARP for DNA repair.
Biochemical and Physiological Effects
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has been shown to have several biochemical and physiological effects. In cancer cells, 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 induces synthetic lethality, leading to cell death. In non-cancer cells, 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has been shown to induce apoptosis, a process of programmed cell death. 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells.
実験室実験の利点と制限
One of the primary advantages of using 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 in lab experiments is its high potency and specificity. 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 is a potent inhibitor of PARP and has been shown to be effective in inducing synthetic lethality in cancer cells. However, one of the limitations of using 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 in lab experiments is its potential toxicity. 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has been shown to induce apoptosis in non-cancer cells, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777. One area of research is the development of more potent and selective PARP inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PARP inhibitors. Additionally, there is a need for more studies on the potential toxicity of PARP inhibitors, such as 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777, in non-cancer cells. Finally, there is a need for more clinical trials to evaluate the efficacy of PARP inhibitors, such as 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777, in cancer treatment.
合成法
The synthesis of 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 involves several steps, including the reaction of 2,6-dichlorobenzoyl chloride with 1,3-dimethyl-1H-pyrazole in the presence of a base, followed by the reaction with methylamine. The final product is obtained after purification by column chromatography. The yield of the synthesis method is high, and the purity of the product is also excellent.
科学的研究の応用
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 has been extensively studied for its potential applications in scientific research. One of the primary areas of research is cancer treatment. PARP inhibitors, such as 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777, have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. This is because cancer cells have a high rate of DNA damage and rely on PARP for DNA repair. By inhibiting PARP, 2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide 777 can induce synthetic lethality in cancer cells, leading to their death.
特性
製品名 |
2,6-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]benzamide |
|---|---|
分子式 |
C13H13Cl2N3O |
分子量 |
298.16 g/mol |
IUPAC名 |
2,6-dichloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide |
InChI |
InChI=1S/C13H13Cl2N3O/c1-8-9(7-18(2)17-8)6-16-13(19)12-10(14)4-3-5-11(12)15/h3-5,7H,6H2,1-2H3,(H,16,19) |
InChIキー |
XHBMYLVNXHCSFH-UHFFFAOYSA-N |
SMILES |
CC1=NN(C=C1CNC(=O)C2=C(C=CC=C2Cl)Cl)C |
正規SMILES |
CC1=NN(C=C1CNC(=O)C2=C(C=CC=C2Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)
![1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine](/img/structure/B213795.png)


![N-[1-(1-adamantyl)ethyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213798.png)
![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B213801.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)
